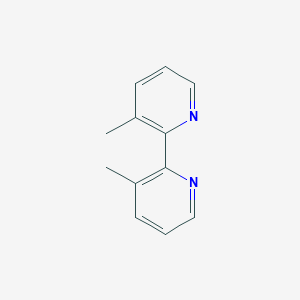

3,3'-Dimethyl-2,2'-bipyridine

説明

Significance of Bipyridine Derivatives in Contemporary Chemistry

Bipyridine derivatives represent a cornerstone class of N-heterocyclic compounds in modern chemistry. Their utility stems primarily from their capacity to act as bidentate chelating ligands, forming stable complexes with a vast array of metal ions. researchgate.net The 2,2'-bipyridine (B1663995) isomer, in particular, is extensively used in organometallic and inorganic chemistry due to its high redox stability and the ease with which its structure can be functionalized. researchgate.net This adaptability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

The ability to form stable, charged complexes with metal cations has positioned bipyridine-based ligands as essential components in the development of materials and catalysts. researchgate.net Research has established their application in creating luminescent devices, photonic materials, and systems for chiral molecular recognition. researchgate.net Furthermore, their robust nature makes them ideal for applications in photoredox catalysis and the construction of complex supramolecular structures. researchgate.netacs.org The coordination of bipyridine ligands to metal centers can also modify the intrinsic properties of the ligands themselves, opening avenues for new functionalities.

Overview of 3,3'-Dimethyl-2,2'-bipyridine as a Ligand Framework

Among the various substituted bipyridines, this compound (C₁₂H₁₂N₂) is distinguished by the presence of methyl groups adjacent to the inter-ring C-C bond. nih.gov This specific substitution pattern introduces significant steric hindrance, which is a defining feature of its coordination chemistry. The steric strain imposed by the 3,3'-dimethyl groups forces a substantial twist of the two pyridine (B92270) rings relative to each other about the central C-C bridge. publish.csiro.au This distortion has profound implications for its role as a ligand.

The enforced twist moves the donor nitrogen atoms out of a preferred planar arrangement, which can effectively reduce the interaction strength between the ligand and a coordinated metal atom. publish.csiro.au This structural feature is crucial in influencing the geometric and electronic properties of the resulting metal complexes. For instance, in the tris(this compound)iron(II) complex, this steric influence is directly responsible for anomalous magnetic and spectroscopic properties, inducing a rare temperature-dependent transition between spin states. publish.csiro.au The synthesis of chiral versions of this ligand framework has also been achieved, enabling its use in stereoselective catalysis. rsc.org

Properties and Research Data

The distinct structural and electronic characteristics of this compound are quantified by its physical properties and the structural data of its metal complexes.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ nih.gov |

| Molecular Weight | 184.24 g/mol nih.gov |

| Physical State | Liquid (at room temperature) wikipedia.org |

| IUPAC Name | 3-methyl-2-(3-methylpyridin-2-yl)pyridine nih.gov |

| CAS Number | 1762-32-9 nih.gov |

Comparison of Common Dimethyl-2,2'-bipyridine Isomers

| Compound | Melting/Boiling Point (°C) |

|---|---|

| This compound | 293-298 wikipedia.org |

| 4,4'-Dimethyl-2,2'-bipyridine | 171-172 wikipedia.org |

| 5,5'-Dimethyl-2,2'-bipyridine | 114.5-115 wikipedia.org |

| 6,6'-Dimethyl-2,2'-bipyridine | 89.5-90.5 wikipedia.org |

Crystallographic Data for [Fe(3,3'-Me₂bpy)₃][ClO₄]₂ publish.csiro.au

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Average Fe-N distance | 2.064 Å |

| Pyridine Ring Twist Angle | ~37° |

Detailed Research Findings

Research into this compound and its derivatives has yielded significant findings, particularly in the fields of catalysis and materials science.

In asymmetric catalysis , a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand has been synthesized and successfully applied in iron(II)-catalyzed reactions. rsc.org Specifically, it has been used to achieve asymmetric induction in the Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org The steric bulk of the 3,3'-dimethyl groups was found to be a critical factor, with the iron(II) catalyst formed from this ligand showing improved chiral induction compared to less sterically hindered analogues in certain reactions. rsc.org Structural analysis of the iron(II) complex revealed an unusual seven-coordinate geometry, highlighting the profound impact of the ligand's steric profile. rsc.org

In the realm of materials science , derivatives of this compound have been utilized as building blocks for novel liquid crystals. tandfonline.com By attaching long-chain (alkoxyphenyl)ethynyl groups at the 5,5'-positions, researchers have synthesized compounds that exhibit exclusively nematic liquid crystal behavior over specific temperature ranges. tandfonline.com This demonstrates that the rigid core of the substituted bipyridine can be incorporated into larger molecular architectures to generate materials with specific mesophase properties.

The fundamental coordination chemistry of this compound has been explored with various transition metals, including iron(II) and nickel(II). publish.csiro.au A key finding is that the steric clash of the methyl groups leads to the formation of complexes with distorted coordination geometries and longer metal-ligand bond distances compared to complexes with unsubstituted bipyridine. publish.csiro.au This steric effect is so pronounced in the tris(ligand)iron(II) complex that it facilitates a temperature-induced spin-crossover, a phenomenon of great interest for molecular switches and sensors. publish.csiro.au

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-2-(3-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLWSLKCWDSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyl 2,2 Bipyridine and Its Derivatives

Homocoupling Reactions for 3,3'-Dimethyl-2,2'-bipyridine Synthesis

The construction of the this compound scaffold is commonly achieved through the homocoupling of 2-halo-3-methylpyridine precursors. Nickel-catalyzed methods are particularly prominent in this transformation.

Nickel-Catalyzed Approaches

Nickel-catalyzed reductive homocoupling provides an efficient route to symmetrical bipyridines, including this compound. These reactions typically involve the use of a nickel(II) salt as a catalyst precursor and a reducing agent to generate the active nickel(0) species.

A common approach involves the reaction of 2-bromo-3-methylpyridine (B184072) or 2-chloro-3-methylpyridine (B94477) in the presence of a nickel catalyst and a stoichiometric amount of a reducing agent. nih.gov Various nickel precursors can be employed, such as nickel(II) bromide or nickel(II) chloride, often in conjunction with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). However, ligand-free systems have also been developed, simplifying the reaction conditions. researchgate.net

Electrochemical methods offer an alternative for the synthesis of 3,3'-dimethyl-2,2'-bipyridines from 2-bromo-3-methylpyridines. These processes, catalyzed by nickel complexes, can be highly efficient, with reported isolated yields ranging from 58% to 98%. nih.gov An advantage of the electrochemical approach is the ability to fine-tune the reaction conditions. For instance, substituting the typical bipyridine ligand on the nickel catalyst with the starting material itself (i.e., the 2-bromomethylpyridine) and using a sacrificial iron anode instead of zinc can lead to improved dimerization yields. nih.gov

Table 1: Comparison of Nickel-Catalyzed Homocoupling Methods

| Method | Precursor | Catalyst System | Reductant/Anode | Solvent | Yield | Reference |

| Chemical | 2-halo-3-methylpyridine | NiCl₂·6H₂O | Zn | DMF | High | researchgate.net |

| Electrochemical | 2-bromo-3-methylpyridine | NiBr₂(bpy) | Zn (sacrificial anode) | DMF or ACN | 58-98% | nih.gov |

| Electrochemical (Improved) | 2-bromo-3-methylpyridine | NiBr₂ (ligandless) | Fe (sacrificial anode) | DMF or ACN | Improved | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Considerations in Metal-Catalyzed Homocoupling

The mechanism of nickel-catalyzed homocoupling of aryl halides, including halopyridines, is believed to proceed through a catalytic cycle involving different oxidation states of nickel. While several pathways have been proposed, a common consensus points to the involvement of Ni(0), Ni(I), Ni(II), and potentially Ni(III) intermediates. rsc.orgnih.gov

The catalytic cycle is generally initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with a molecule of the 2-halo-3-methylpyridine to form a Ni(II)-aryl intermediate. rsc.org

Further steps in the catalytic cycle can vary. One proposed pathway involves the reduction of the Ni(II)-aryl species to a Ni(I)-aryl complex. Another molecule of the 2-halo-3-methylpyridine can then react with this Ni(I) species. Ultimately, reductive elimination from a diarylnickel complex, possibly a Ni(III) species, yields the desired this compound and regenerates a lower-valent nickel species to continue the catalytic cycle. rsc.org

Electrochemical studies have provided significant insight into these mechanisms. For instance, it has been shown that an unstable Ni(II)(Ar)Br intermediate is formed through the oxidative addition of a cathodically generated Ni(I) species with an aryl bromide. rsc.org For electron-rich aryl halides, the oxidative addition step can be rate-limiting. This can be overcome by using a nickel catalyst with a more negative redox potential. rsc.org Computational studies, specifically using Density Functional Theory (DFT), have suggested a Ni(III)(Ar)₂Br intermediate is involved in the reductive elimination step that forms the biaryl product. rsc.org

Post-Synthesis Functionalization of this compound

Once synthesized, the this compound core can be further modified, most commonly through reactions involving the methyl groups.

Oxidation of Methyl Groups to Carboxylic Acid Derivatives

The methyl groups at the 3 and 3' positions of the bipyridine ring can be oxidized to carboxylic acids, yielding 2,2'-bipyridine-3,3'-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. A common reagent for this purpose is potassium permanganate (B83412) (KMnO₄) in an aqueous solution. The reaction generally requires heating to proceed to completion. Other oxidizing agents can also be employed, and the choice of reagent can be influenced by the presence of other functional groups on the bipyridine scaffold.

Esterification Protocols for Bipyridinedicarboxylic Acids

The resulting 2,2'-bipyridine-3,3'-dicarboxylic acid can be readily converted to its corresponding esters. The Fischer esterification is a classical and widely used method for this purpose. masterorganicchemistry.com This reaction involves treating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is often effective for forming esters from sterically hindered alcohols.

Table 2: Common Esterification Methods for Bipyridine Dicarboxylic Acids

| Method | Reagents | Conditions | Key Features | Reference |

| Fischer Esterification | Alcohol, H₂SO₄ or TsOH | Heat, often with alcohol as solvent | Equilibrium reaction, simple reagents | masterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Stereoselective Synthesis of Chiral 3,3'-Dimethyl-2,2'-bipyridinediol Ligands

Chiral bipyridine ligands are of great interest in asymmetric catalysis. A notable example is the stereoselective synthesis of chiral 3,3'-dimethyl-2,2'-bipyridinediol ligands.

A reported seven-step synthesis of a chiral 2,2'-bipyridinediol ligand bearing 3,3'-dimethyl substituents commences with commercially available starting materials. rsc.orgrsc.org A key and crucial step in this synthetic sequence is the O₂-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide. rsc.orgrsc.org This step is instrumental in establishing the stereochemistry of the final ligand, achieving excellent stereoselectivities with a reported 99% diastereomeric excess (de) and greater than 99.5% enantiomeric excess (ee). rsc.org The physical properties of the resulting 2,2'-bipyridine (B1663995) N,N'-dioxides facilitate the separation of the desired diastereoisomer through silica (B1680970) gel column chromatography. rsc.org The steric strain introduced by the 3,3'-dimethyl groups has been confirmed through structural analysis of metal complexes formed with this ligand. rsc.org

Oxidative Homocoupling of Chiral Pyridine N-Oxides

A key strategy for synthesizing chiral bipyridine derivatives involves the oxidative homocoupling of chiral pyridine N-oxides. This method has proven effective for creating enantiomerically pure ligands. A notable example is the synthesis of a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents, which was achieved in seven steps starting from commercially available materials. rsc.org The critical step in this synthesis is the O2-mediated oxidative homocoupling of a chiral pyridine N-oxide, which yields the S,S enantiomer of the ligand with exceptional stereoselectivity, achieving 99% diastereomeric excess (de) and greater than 99.5% enantiomeric excess (ee). rsc.org

Another approach involves the deprotonation of substituted chiral pyridine N-oxides followed by the oxidative dimerization of the resulting 2-lithiopyridine N-oxides. illinois.edu Optimization of this two-stage process led to the selection of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in tetrahydrofuran (B95107) (THF) for deprotonation and molecular iodine as the oxidant. illinois.edu This method consistently produces the corresponding 2-iodopyridine (B156620) N-oxide as a byproduct. illinois.edu The oxidative dimerization of a series of 11 chiral pyridine N-oxides, with substituents at the C(2) and C(5) positions, proceeded in yields ranging from 33% to 77%. illinois.edu Significantly, the dimerization was highly diastereoselective, favoring the formation of the P-configuration of the chiral axis. illinois.edu

The oxidative homocoupling of lithium enolates derived from chiral 3-arylpropanoic acid derivatives has also been explored for the asymmetric synthesis of other complex molecules, demonstrating the broader applicability of this type of reaction. nih.gov

Enantioselective and Diastereoselective Control in Ligand Preparation

Achieving enantioselective and diastereoselective control is paramount in the preparation of chiral ligands for asymmetric catalysis. The synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand highlights the successful application of stereoselective methods. rsc.org The key O2-mediated oxidative homocoupling of a chiral pyridine N-oxide demonstrated excellent stereocontrol, affording the desired (S,S)-enantiomer with high diastereoselectivity and enantioselectivity. rsc.org The steric strain introduced by the 3,3'-dimethyl groups was confirmed by single-crystal X-ray diffraction analysis of its Fe(II) complex. rsc.org

The utility of such chiral ligands is demonstrated in asymmetric reactions. For instance, the newly synthesized chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand was studied in the Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org An increase in chiral induction was observed in the thia-Michael reaction when using the Fe(II) catalyst derived from this ligand compared to Bolm's ligand. rsc.org

Furthermore, chemoenzymatic methods have been employed to synthesize a series of enantiopure 2,2'-bipyridines from cis-dihydrodiol metabolites of 2-chloroquinolines. nih.gov Several of the resulting hydroxylated 2,2'-bipyridines proved to be effective chiral ligands in the asymmetric aminolysis of meso-epoxides, leading to enantioenriched amino alcohols with up to 84% ee. nih.gov The corresponding N-oxide and N,N'-dioxide derivatives of these bipyridines, including separable atropisomers, have been used as organocatalysts in the asymmetric allylation of aldehydes, yielding allylic alcohols with up to 86% ee. nih.gov

Synthesis of Substituted this compound Liquid Crystal Derivatives

The unique properties of this compound have been harnessed in the design of liquid crystal derivatives, often synthesized via palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex bipyridine structures, including those designed for liquid crystal applications. For instance, the synthesis of 4,4'-di(naphthalen-1-ylethynyl)-2,2'-bipyridine (L2) was achieved through a Sonogashira coupling reaction, yielding a pale yellow powder in 83% yield. mdpi.com The subsequent complexation with [PdCl2(dmso)2] produced the corresponding Pd(II) complex. mdpi.com

The synthesis of pyrido[2,3-d]pyrimidines has been accomplished using a palladium-catalyzed coupling reaction followed by electrocyclization and elimination. clockss.org This method allows for structural variations at the C-5 and/or C-6 positions of the pyridopyrimidine core by reacting 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyl-uracil with various olefins in the presence of a catalytic amount of Pd(OAc)2 and CuI. clockss.org

Furthermore, the palladium-catalyzed cross-coupling of electron-rich aryl(dimethyl)silanols with aryl iodides and bromides has been optimized, with cesium carbonate and cesium hydroxide (B78521) monohydrate identified as effective activators. organic-chemistry.org Key variables for successful coupling include the choice of solvent, catalyst, and hydration level. organic-chemistry.org

General Synthetic Strategies for Bipyridine Scaffolds (Contextual Relevance to this compound)

The synthesis of the this compound scaffold benefits from the broader advancements in the synthesis of bipyridines in general. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are particularly relevant.

Suzuki Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing C(sp2)–C(sp2) bonds and has been widely applied to the synthesis of bipyridine structures. mdpi.com Initially, the synthesis of 2,2'-bipyridines via Suzuki coupling was hampered by the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has made this a viable and efficient route for preparing functionalized 2,2'-bipyridines. researchgate.net

Various palladium catalysts and conditions have been explored to optimize Suzuki couplings for bipyridine synthesis. For example, the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to provide a high turnover number. mdpi.com Another efficient system employs a cyclopalladated ferrocenylimine catalyst for the coupling of 3-pyridine boronic pinacol (B44631) ester with pyridyl halides, which is stable in air and allows for high yields without the need for an inert atmosphere. mdpi.com The use of tetrabutylammonium (B224687) 2-pyridylborate salts with PdCl2(dcpp) has also been shown to be effective for the synthesis of 2,2'-bipyridines. mdpi.com

Recent advancements have also focused on the synthesis of sp3-rich organoborons via a boryl radical-enabled strategy, which can then be used in Suzuki-Miyaura cross-couplings with complex aryl halides. acs.org

Stille Coupling Methods

Stille coupling, which utilizes organotin compounds, is another highly effective method for synthesizing bipyridines and can be successful even in cases where Suzuki coupling is not suitable. mdpi.com A significant drawback, however, is the toxicity of the organostannyl compounds. mdpi.com

Stille-type cross-coupling has been used to prepare a variety of symmetrically and unsymmetrically substituted 2,2'-bipyridines in high yields and on a multigram scale. cmu.edu The requisite bromo-picoline and tributyltin-picoline building blocks can be prepared from commercially available amino-picoline compounds. cmu.edu The new unsymmetrical bipyridyl ligand 6,6'-dimethyl-3-nitro-2,2'-bipyridine was synthesized by coupling 6-methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine (B1586791) in the presence of [Pd(PPh3)2Cl2]. rsc.org

The selective stepwise functionalization of di-halogenated bipyridines, such as 5,5'-dibromo-2,2'-bipyridine, can be achieved through consecutive Stille couplings, demonstrating the versatility of this method for creating complex ligands. nih.gov Various palladium catalysts, including cyclopalladated ferrocenylimine with tricyclohexylphosphine (B42057) and PdCl2(PPh3)2, have been successfully employed in Stille couplings for bipyridine synthesis. mdpi.com

Synthetic Route Summary

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product | Reference |

| Chiral Pyridine N-Oxide | Oxidative Homocoupling | O2 | Chiral 3,3'-Dimethyl-(2,2'-bipyridine)-diol Ligand | rsc.org |

| Substituted Chiral Pyridine N-Oxides | Deprotonation/Oxidative Dimerization | LiTMP, I2 | Chiral 2,2'-Bipyridine bis-N-oxides | illinois.edu |

| 3-Bromo-2-methylpyridine | Nickel-catalyzed Homocoupling | NiBr₂(PPh₃)₂, Zn | This compound | |

| 6-Methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine | Stille Coupling | [Pd(PPh3)2Cl2] | 6,6'-Dimethyl-3-nitro-2,2'-bipyridine | rsc.org |

| 2-Halopyridines | Nickel-catalyzed Reductive Coupling | NiCl2·6H2O | 2,2'-Bipyridines | mdpi.com |

| Pyridylboronic Acids and Bromopyridines | Suzuki Coupling | Pd(PPh3)4, Na2CO3 | Bipyridines | researchgate.net |

| 3-Pyridine Boronic Pinacol Ester and Pyridyl Halides | Suzuki Coupling | Cyclopalladated Ferrocenylimine | Bipyridines | mdpi.com |

| 3- or 2-Stannylpyridines and Bromopyridines | Stille Coupling | Cyclopalladated Ferrocenylimine, Tricyclohexylphosphine, CuI, CsF | Terpyridine Derivatives | mdpi.com |

Negishi Coupling Approaches

The Negishi cross-coupling reaction is a highly effective and versatile method for the formation of carbon-carbon bonds, particularly for creating unsymmetrical biaryls like substituted bipyridines. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgrsc.org For the synthesis of the symmetrical this compound, a Negishi homocoupling approach is often employed.

The general strategy involves the reaction of a 2-halo-3-methylpyridine, such as 2-bromo-3-methylpyridine, which serves as the precursor for both coupling partners. orgsyn.org The synthesis proceeds in two main stages: first, the formation of a pyridylzinc reagent, and second, the catalyzed cross-coupling of this reagent with another molecule of the pyridyl halide. orgsyn.orgorgsyn.org

The pyridylzinc halide can be generated through methods like transmetallation with pyridyllithium or by the direct reaction of the pyridyl halide with activated zinc (Zn*). orgsyn.orgorgsyn.org Once formed, the organozinc reagent is coupled with the 2-halo-3-methylpyridine in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a nickel-based catalyst. wikipedia.orgrsc.org This method is valued for its mild reaction conditions, high yields, and good tolerance for various functional groups. orgsyn.orgorgsyn.org

Table 1: Representative Conditions for Negishi-type Homocoupling

| Parameter | Details |

| Starting Material | 2-Bromo-3-methylpyridine |

| Reagents | Activated Zinc (Zn*), tert-Butyllithium |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) or Nickel(II) complexes |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Typically room temperature to reflux |

| Key Steps | 1. Formation of 3-methyl-2-pyridylzinc halide. 2. Pd(0) or Ni(II) catalyzed cross-coupling. |

Electrochemical Synthesis Routes

Electrochemical methods offer a simple and efficient alternative for the synthesis of this compound, primarily through the reductive homocoupling of a suitable precursor. nih.gov This approach avoids the need for stoichiometric organometallic reagents and can be performed under ambient conditions.

A notable electrochemical route is the homocoupling of 2-bromo-3-methylpyridine catalyzed by nickel complexes. nih.gov The reaction is typically carried out in an undivided electrochemical cell using a sacrificial anode. rsc.orgnih.gov In this process, a constant current is applied, leading to the reduction of the nickel catalyst at the cathode, which then facilitates the coupling of the aryl halide.

Initial studies utilized a combination of N,N-dimethylformamide (DMF) or acetonitrile (B52724) (AN) as the solvent, with NiBr₂bpy as the catalyst and a zinc (Zn) sacrificial anode. nih.gov Further optimization has shown that the process can be improved by using iron (Fe) as the sacrificial anode and by substituting the bipyridine ligand on the catalyst with the reactant itself (i.e., 2-bromo-3-methylpyridine). nih.gov This method provides high isolated yields, ranging from 58% to 98% depending on the specific substrate and conditions. nih.gov

Table 2: Parameters for Electrochemical Homocoupling

| Parameter | Details |

| Starting Material | 2-Bromo-3-methylpyridine |

| Catalyst System | NiBr₂ complexed with a ligand (e.g., 2,2'-bipyridine or the reactant itself) |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (AN) |

| Anode | Sacrificial metal (e.g., Zinc or Iron) |

| Cell Type | Undivided cell |

| Conditions | Ambient temperature, constant current |

Transition-Metal-Free Synthetic Pathways

While many syntheses of bipyridines rely on transition metals, several metal-free methodologies have been developed. These routes are advantageous as they avoid the cost and potential toxicity associated with metal catalysts.

One such approach is a variation of the Wurtz coupling reaction . This classic method involves the homocoupling of organic halides using a highly reactive metal, such as a sodium dispersion. mdpi.com In this context, 2-bromo-3-methylpyridine can be dimerized to form this compound.

A more recent transition-metal-free method involves a C-H functionalization pathway. This reaction uses a bis-phenalenyl compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). The mechanism is believed to involve a single electron transfer (SET) from a phenalenyl radical to the halogenated pyridine. This generates a reactive pyridyl radical, which then couples with another pyridine molecule to form the C(sp²)-C(sp²) bond. While effective, this method has been reported to provide moderate yields. mdpi.com

Table 3: Transition-Metal-Free Synthesis Approaches

| Method | Reagents and Conditions |

| Wurtz-type Coupling | 2-Bromo-3-methylpyridine, Sodium (Na) dispersion. |

| Radical C-H Functionalization | Halogenated pyridine, Pyridine, Bis-phenalenyl radical initiator, K(Ot-Bu), SET mechanism. |

Ring-Assembly Methodologies

Instead of coupling two pre-formed pyridine rings, ring-assembly methodologies construct one or both of the heterocyclic rings from acyclic precursors. The Kröhnke pyridine synthesis is a traditional and notable example of this approach for preparing substituted pyridines and bipyridines. researchgate.netorgsyn.org

The general Kröhnke method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. orgsyn.orgontosight.ai The synthesis is completed by a subsequent cyclization step, typically achieved by heating with ammonium (B1175870) acetate, which serves as the nitrogen source for the newly formed pyridine ring. orgsyn.org

Coordination Chemistry of 3,3 Dimethyl 2,2 Bipyridine Ligands

Ligand Field Strength and Steric Effects of 3,3'-Dimethyl Substitution

The presence of methyl groups in the 3,3'-positions of the 2,2'-bipyridine (B1663995) scaffold imparts distinct characteristics that differentiate it from its unsubstituted counterpart. These substitutions influence both the electronic nature and the spatial arrangement of the ligand upon coordination to a metal center.

In a broader context, bipyridine ligands are recognized as stronger σ-donors and π-acceptors compared to pyridine (B92270). researchgate.net This is attributed to the formation of a stable chelate ring upon coordination and the delocalization of electrons across the two pyridine rings. researchgate.net The π-acceptor character arises from the low-lying π* orbitals of the bipyridine, which can effectively overlap with the d-orbitals of the metal. researchgate.net

A significant consequence of the 3,3'-dimethyl substitution is the steric hindrance between the methyl groups, which forces the two pyridine rings to twist out of planarity. In the uncomplexed state, this torsion is a defining feature, and it persists upon coordination to a metal ion, albeit to varying degrees depending on the metal's size and coordination geometry.

In complexes with d-transition metals, the dihedral angle between the two pyridine rings of the 3,3'-dimethyl-2,2'-bipyridine ligand typically ranges from 29° to 37°. osti.gov A specific example is found in the ytterbium complex, Cp*₂Yb(3,3'-Me₂bipy), where the N-C-C-N torsion angle is approximately 40°. osti.govacs.org This enforced twisting can have profound effects on the coordination geometry and the properties of the resulting complex.

Reported Torsion Angles in this compound Complexes

| Complex Type | N-C-C-N Torsion Angle (°) | Reference |

|---|---|---|

| d-Transition Metal Complexes | 29 - 37 | osti.gov |

| Cp*₂Yb(3,3'-Me₂bipy) | ~40 | osti.govacs.org |

Complexation with Transition Metals

The unique steric and electronic properties of this compound lead to interesting structural and behavioral characteristics in its complexes with transition metals.

Iron(II) complexes with bipyridine-type ligands are well-known for exhibiting spin-crossover (SCO) behavior, where the spin state of the central iron atom can be switched between a low-spin (LS, S=0) and a high-spin (HS, S=2) state by external stimuli such as temperature or light. acs.orgrsc.orgnih.gov This transition is often accompanied by significant structural changes, including an elongation of the Fe-N bonds by approximately 0.2 Å in the HS state compared to the LS state. scholaris.ca

The steric bulk of the this compound ligand can influence the SCO properties of its iron(II) complexes. The twisting of the pyridine rings can introduce distortions in the coordination sphere, which in turn affect the ligand field strength and the energy difference between the LS and HS states. acs.org For instance, in some Fe(II) complexes, structural distortions can lead to changes of 0.01–0.02 Å in the Fe–N bond lengths and about a 4° twisting of the terpyridine ring planes. acs.org Steric hindrance between molecules can also make the spin transition more gradual. rsc.org While specific studies on the SCO behavior of simple [Fe(3,3'-Me₂-bpy)₃]²⁺ are not widely detailed, the principles governing related systems suggest that the steric constraints of the this compound ligand would play a crucial role in tuning the spin-state energetics and dynamics.

Structural Changes Associated with Spin-Crossover in Fe(II) Complexes

| Parameter | Typical Change (HS vs. LS) | Reference |

|---|---|---|

| Fe-N Bond Length | ~0.2 Å increase | scholaris.ca |

| Fe-N Bond Length (Distorted Complexes) | 0.01–0.02 Å change | acs.org |

| Terpyridine Ring Twisting Angle | ~4° change | acs.org |

Ruthenium complexes containing bipyridine ligands, particularly [Ru(bpy)₃]²⁺ and its derivatives, have been extensively studied for their rich photophysical and electrochemical properties, finding applications in areas such as photosensitization and catalysis. wikipedia.orgacs.orgyoutube.com The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the desired bipyridine ligand. wikipedia.org

The coordination of this compound to ruthenium(II) would result in a chiral, octahedral complex, [Ru(3,3'-Me₂-bpy)₃]²⁺, analogous to the well-known [Ru(bpy)₃]²⁺. wikipedia.org The steric interactions of the 3,3'-dimethyl groups would likely influence the precise geometry and the photophysical properties of the complex. The modularity of ruthenium-bipyridine chemistry allows for the synthesis of a wide range of derivatives with tailored properties. nih.gov For instance, heteroleptic complexes containing different bipyridine ligands or other coordinating groups can be prepared to fine-tune the electronic structure and reactivity of the metal center. bris.ac.uk

Lanthanide ions form complexes with bipyridine-based ligands, and the properties of these complexes are sensitive to the nature of the ligand and the ionic radius of the lanthanide. The stability of lanthanide(III) complexes with substituted 2,2'-bipyridyl-6,6'-dicarboxylic dimethylanilides, for example, shows a strong correlation with the modulation of the secondary coordination sphere, with stability constants (log β₁) in the range of 6.0-8.8. nih.gov

Copper(I) Complexes: Supramolecular Coordination Frameworks

Copper(I) ions readily form complexes with 2,2'-bipyridine and its derivatives, often leading to the formation of intricate supramolecular structures. While specific research on this compound with Copper(I) is not extensively detailed in the provided results, the behavior of related ligands provides valuable insights. For instance, Copper(II) complexes with 2,2'-bipyridine can adopt various coordination geometries, including square pyramidal and trigonal bipyramidal, which are influenced by experimental conditions. nih.gov The formation of one-dimensional chain structures is observed in Copper(II) bromide complexes with 3,5-disubstituted pyridine ligands, where bibromide bridges connect the copper centers. clarku.edu In the context of supramolecular chemistry, Copper(II)-2,2'-bipyridine complexes are known to participate in the formation of extended structures through hydrogen bonding and π–π stacking interactions. nih.gov These principles of self-assembly and the formation of coordination polymers are highly relevant to the potential supramolecular frameworks involving this compound and Copper(I).

Nickel(II) Complexes: Ligand Electronic Features and Molar Volume Modulation

Nickel(II) forms a variety of complexes with 2,2'-bipyridine and its substituted analogues. sigmaaldrich.combldpharm.com The electronic properties of the ligand, such as the presence of electron-donating methyl groups in this compound, can influence the spectral and electrochemical characteristics of the resulting Ni(II) complexes. Generally, Ni(II) complexes can exhibit different geometries, including octahedral and square planar, which is often dictated by the ligand field strength and steric factors. ijsdr.org The electronic absorption spectra of Ni(II) complexes provide valuable information about their geometry. ijsdr.org For instance, octahedral Ni(II) complexes typically show three spin-allowed transitions. ijsdr.org The introduction of methyl substituents on the bipyridine framework can modulate the molar volume of the complex, which in turn can affect its crystal packing and intermolecular interactions. While specific studies on the molar volume modulation in Ni(II) complexes of this compound were not found, research on related systems indicates that ligand modifications significantly impact the resulting complex's structural and electronic properties. acs.org

Structural Analysis of Metal-3,3'-Dimethyl-2,2'-bipyridine Complexes

The precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. X-ray diffraction is a primary tool for elucidating these structures.

Investigation of Heptacoordination Geometries

Heptacoordination, or seven-coordination, is a less common but important coordination number in transition metal complexes. The geometry of such complexes can often be described as a pentagonal bipyramid, a capped octahedron, or a capped trigonal prism. Research into heptacoordinated complexes often involves multidentate ligands that can wrap around the metal center. For example, heptacoordinated Cr(III) complexes have been synthesized using pentadentate ligands, with two additional coordination sites occupied by other ligands. researchgate.net The investigation of such high-coordination number complexes is an active area of research, and while specific examples with this compound were not identified in the search results, the principles of forming and characterizing heptacoordinated species are well-established for related ligand systems. researchgate.net

Catalytic Applications of 3,3 Dimethyl 2,2 Bipyridine Complexes

Asymmetric Catalysis with Chiral 3,3'-Dimethyl-2,2'-bipyridinediol Ligands

A significant advancement in the application of 3,3'-dimethyl-2,2'-bipyridine is its evolution into chiral ligands, particularly 3,3'-dimethyl-2,2'-bipyridinediol. The introduction of hydroxyl groups, typically at the 6,6'-positions, and the establishment of a chiral axis due to the hindered rotation by the 3,3'-dimethyl groups, create a well-defined chiral environment around a coordinated metal center. These ligands, when complexed with metals like iron(II), have proven to be powerful catalysts for various enantioselective reactions.

The Mukaiyama aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, typically promoted by a Lewis acid. nih.gov The use of chiral catalysts to control the stereochemical outcome of this reaction is of great importance in organic synthesis. Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands have been successfully employed in iron(II)-catalyzed enantioselective Mukaiyama aldol reactions. rsc.orgnih.gov

A seven-step synthesis has been developed to produce a chiral (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol ligand starting from commercially available materials. rsc.org When this ligand is complexed with an iron(II) salt, it forms a potent chiral Lewis acid catalyst. This catalytic system has demonstrated high efficiency in promoting the reaction between silyl enol ethers and aldehydes, even under aqueous conditions. nih.gov The resulting aldol adducts are obtained in excellent yields with high levels of diastereoselectivity and enantioselectivity. nih.gov Structural analysis of the iron(II) precatalyst revealed an unusual heptacoordinate geometry, a feature that contributes to the observed stereoselectivity. rsc.orgnih.gov The steric strain imposed by the 3,3'-dimethyl groups is a key factor in creating a rigid and effective chiral pocket around the metal center. rsc.org

| Aldehyde | Silyl Enol Ether | Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Fe(II)-(S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | 95 | 95:5 | 96 |

| 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Fe(II)-(S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | 98 | 96:4 | 97 |

| 2-Naphthaldehyde | 1-(Trimethylsiloxy)cyclohexene | Fe(II)-(S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | 92 | 94:6 | 95 |

This table presents representative data for the enantioselective Mukaiyama aldol reaction catalyzed by an iron(II) complex of a chiral 3,3'-dimethyl-2,2'-bipyridinediol ligand.

The thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a highly atom-economical method for forming carbon-sulfur bonds. mdpi.com Controlling the stereochemistry of this addition is crucial for synthesizing optically active sulfur-containing compounds. Iron(II) complexes of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol have been shown to be effective catalysts for the asymmetric thia-Michael addition to α,β-unsaturated oxazolidin-2-one derivatives. acs.org

These reactions proceed with good to excellent yields and moderate to excellent enantioselectivities. acs.org The catalyst system is applicable to a range of aromatic, heterocyclic, and aliphatic thiols. acs.org A notable finding is that the Fe(II) catalyst derived from the 3,3'-dimethyl-substituted bipyridinediol ligand provides a significant increase in chiral induction compared to analogous ligands without the methyl groups. rsc.org This highlights the beneficial impact of the steric hindrance provided by the 3,3'-dimethyl substituents in enhancing enantioselectivity. A model based on the unusual hepta-coordination of the iron center and its chelation to the α,β-unsaturated oxazolidin-2-one substrate has been proposed to rationalize the observed stereochemical outcomes. acs.org

| Michael Acceptor | Thiol | Catalyst | Yield (%) | er |

| (E)-3-cinnamoyl-oxazolidin-2-one | Thiophenol | Fe(II)-(S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | 92 | 94:6 |

| (E)-3-(but-2-enoyl)-oxazolidin-2-one | Thiophenol | Fe(II)-(S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | 85 | 90:10 |

| (E)-3-cinnamoyl-oxazolidin-2-one | 4-methoxythiophenol | Fe(II)-(S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol | 95 | 96:4 |

This table shows selected results for the asymmetric Fe(II)-catalyzed thia-Michael addition using a chiral 3,3'-dimethyl-2,2'-bipyridinediol ligand.

The Michael addition is a versatile reaction for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The activation of the Michael acceptor is key to the reaction's success. While not always involving a chiral variant of the ligand, this compound derivatives can play a role in reaction systems where a Michael addition is a key step. For instance, in sequential reactions involving an intermolecular Michael addition followed by a palladium-mediated cyclization, the ligand environment around the metal center is crucial. arkat-usa.org The electronic properties of bipyridine ligands can influence the electrophilicity of the substrates involved in the palladium-catalyzed steps that follow the initial Michael addition. arkat-usa.org

Metal-Catalyzed Transformations Involving this compound Derivatives

Beyond asymmetric catalysis, achiral this compound and its derivatives are valuable ligands in a variety of metal-catalyzed transformations, particularly those catalyzed by palladium. The steric bulk of the methyl groups can influence the coordination geometry, stability, and catalytic activity of the palladium complexes, leading to unique reactivity and selectivity in the synthesis of complex organic structures and materials.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including polymers and materials with specific electronic or photophysical properties. Bipyridine-based ligands are frequently used to stabilize and tune the reactivity of palladium catalysts. youtube.com

| Reactant 1 | Reactant 2 (Olefin) | Catalyst System | Product | Yield (%) |

| 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil | Phenyl vinyl sulfone | Pd(OAc)₂, CuI, K₂CO₃ | Pyrido[2,3-d]pyrimidine (B1209978) derivative | 90 |

| 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil | Ethyl acrylate | Pd(OAc)₂, CuI, K₂CO₃ | Pyrido[2,3-d]pyrimidine derivative | 85 |

| 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil | Styrene | Pd(OAc)₂, CuI, K₂CO₃ | Pyrido[2,3-d]pyrimidine derivative | 75 |

This table illustrates the synthesis of pyrido[2,3-d]pyrimidine derivatives via palladium-catalyzed coupling reactions where bipyridine-type ligands are often employed.

Photophysical Characterization and Behavior of 3,3 Dimethyl 2,2 Bipyridine Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Bipyridinediol Derivatives

The derivative [2,2'-bipyridyl]-3,3'-diol is a canonical example of a molecule exhibiting excited-state intramolecular proton transfer (ESIPT), a process where a proton moves between two sites within the same molecule upon photoexcitation. researchgate.netnih.gov This phenomenon leads to the formation of different tautomeric species with unique photophysical signatures. researchgate.netacs.org While early studies suggested a concerted, or simultaneous, double proton transfer, more recent computational and dynamic simulations indicate that the process is more likely a sequential, two-step event. researchgate.netmdpi.com The first proton transfer is exceptionally rapid, occurring on a femtosecond timescale (approximately 7-100 fs), followed by a second, slower transfer in the picosecond range (approximately 10 ps). researchgate.netnih.gov

Upon photoexcitation, [2,2'-bipyridyl]-3,3'-diol undergoes ESIPT, leading to the formation of excited keto tautomers. This results in a dual fluorescence emission, a characteristic feature of many ESIPT systems. researchgate.net The molecule can exhibit emission from both a monoketo form and a diketo form. researchgate.net Experimental studies have identified distinct emission bands corresponding to these species, with reported emission peaks at approximately 568 nm for the monoketo form and 510 nm for the diketo form. researchgate.net The presence of these two emission bands is a direct consequence of the stepwise proton transfer mechanism, allowing for fluorescence from both the intermediate single-proton-transferred species and the final double-proton-transferred species. researchgate.netnih.govresearchgate.net

The introduction of substituents onto the bipyridine framework can significantly alter the photophysical properties, including the ESIPT process and the resulting emission wavelengths. In related systems, it has been shown that the electronic nature of the substituent group plays a critical role. rsc.org Electron-donating groups can facilitate a barrier-less ESIPT process, leading to a single fluorescence emission from the keto form. rsc.org Conversely, the presence of strong electron-withdrawing groups, such as -CF3, -CN, or -NO2, can introduce an energy barrier to the proton transfer in the excited state. rsc.orgfrontiersin.org This can result in dual fluorescence, with emission from both the initial enol form and the proton-transferred keto form. rsc.org For instance, in one study on related compounds, the introduction of a nitro group (-NO2) resulted in both enol and keto emissions, with the keto form exhibiting a substantial red shift of over 230 nm. rsc.org

The ESIPT process and the resulting fluorescence of bipyridinediol derivatives are highly sensitive to the surrounding solvent environment. nih.govresearchgate.net The polarity and hydrogen-bonding capability of the solvent can influence the stability of the different tautomeric forms and the kinetics of the proton transfer. nih.gov

Anomalous photophysical behavior has been observed in DMSO-water binary mixtures. nih.gov In these systems, 2,2'-bipyridine-3,3'-diol (B1205928) acts as a sensitive probe for the microenvironment. As the mole fraction of DMSO increases, unusual changes in the photophysical properties are observed, with the fluorescence quantum yield and lifetime reaching a maximum at a low DMSO mole fraction of approximately 0.12. nih.gov This behavior is attributed to changes in the hydrogen-bonding network of water by DMSO, which affects the solute-solvent interactions and, consequently, the ESIPT process. nih.gov The significant structural reorganization that accompanies ESIPT makes the fluorescence properties highly dependent on the microenvironment. acs.org

The ESIPT process in bipyridinediol derivatives can be effectively inhibited by the coordination of metal ions. scispace.com When a metal ion such as Zn²⁺ binds to the bipyridinediol, it forms a strong coordination complex. nih.gov This coordination prevents the intramolecular proton transfer from occurring in the excited state. nih.gov As a result, the characteristic dual emission from the keto tautomers is quenched, and a single, highly enhanced fluorescence emission is observed from the non-proton-transferred species. This emission is significantly blue-shifted and has a much smaller Stokes shift compared to the ESIPT emission. nih.gov This on/off switching of the ESIPT pathway makes these molecules potential candidates for use as fluorescent sensors for specific metal ions. nih.gov

Absorption and Fluorescence Spectroscopy of 3,3'-Dimethyl-2,2'-bipyridine Complexes

Complexes of this compound and its substituted analogues exhibit rich electronic absorption and emission spectra, dominated by charge-transfer transitions.

The UV-Vis absorption spectra of metal complexes containing substituted bipyridine ligands, including dimethyl derivatives, typically show intense bands in the UV and visible regions. mdpi.comcornell.edu These absorptions are generally assigned to two main types of electronic transitions: ligand-centered (LC) π→π* transitions, usually occurring at higher energies (e.g., around 290 nm), and metal-to-ligand charge transfer (MLCT) transitions at lower energies (e.g., around 455 nm). cornell.edunih.gov

The electronic properties of these complexes can be systematically tuned by introducing substituents onto the bipyridine ligands. frontiersin.orgacs.org Electron-withdrawing groups (EWGs) have a pronounced effect on the absorption profiles and redox potentials of the complexes. frontiersin.orgrsc.org

Stabilization of Orbitals: EWGs stabilize the π* orbitals of the bipyridine ligand, which are the lowest unoccupied molecular orbitals (LUMO) in many of these complexes. acs.org

Potential Shifts: This stabilization leads to a positive shift in the reduction potentials of the complex. For example, manganese and rhenium complexes with bipyridine ligands substituted with -CF₃ and -CN groups show first and second reduction potentials that are shifted to more positive values compared to the unsubstituted parent complex. frontiersin.org

Spectral Shifts: While electron-donating groups tend to shift absorption maxima to lower wavelengths, electron-withdrawing groups generally cause a shift in the reverse direction. researchgate.net The energy difference between the highest occupied molecular orbital (HOMO) and the LUMO is found to be dependent on the electron-withdrawing properties of the substituents. researchgate.net

Studies on ruthenium complexes have shown a clear correlation between the redox potentials, electronic absorption maxima, and the Hammett parameters (σp) of the substituents, confirming the predictable nature of these electronic effects. acs.org

Supramolecular Assemblies and Materials Science Applications of 3,3 Dimethyl 2,2 Bipyridine Systems

Design and Construction of Supramolecular Architectures

The steric hindrance introduced by the 3,3'-dimethyl substitution pattern plays a critical role in directing the self-assembly of coordination complexes and metal-organic frameworks, leading to unique structural motifs.

Hydrogen Bonded Networks in Coordination Complexes

While crystal structures specifically detailing hydrogen bonding in 3,3'-dimethyl-2,2'-bipyridine complexes are not extensively documented in the reviewed literature, the principles of hydrogen bonding in analogous dimethyl-bipyridine systems offer valuable insights. In complexes of related ligands, such as 4,4'-dimethyl-2,2'-bipyridine, both inter- and intramolecular C-H···Cl hydrogen bonds have been observed to stabilize the crystal structure. For instance, in the catena-poly[[chlorido(4,4′-dimethyl-2,2′-bipyridine-κ2N,N′)copper(II)]-μ-chlorido], these weak interactions play a role in the packing of the polymeric chains.

Metal-Organic Frameworks (MOFs) and Related Structures

Studies on related dimethyl-bipyridine isomers have demonstrated the significant impact of ligand bulkiness on the final MOF architecture. For example, in a series of manganese(II)-based MOFs constructed with 2,2'-bithiophene-5,5'-dicarboxylate and various chelating N-donor ligands, the use of bulkier dimethyl-bipyridyl ligands led to a decrease in the framework dimensionality and the nuclearity and connectivity of the secondary building units (SBUs). While the parent 2,2'-bipyridyl ligand formed a 3D framework, the introduction of 5,5'-dimethyl-2,2'-bipyridyl under similar conditions resulted in a different structural motif.

This principle suggests that this compound, with its methyl groups positioned even closer to the coordinating nitrogen atoms, would exert a more pronounced steric influence. This could be strategically employed to direct the formation of lower-dimensional structures, such as 1D chains or 2D layers, or to create specific pore geometries within a 3D framework. The interplay between the coordinating carboxylate linkers and the sterically demanding this compound ligands would be a key factor in the design of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Advanced Materials Development

The unique electronic and structural characteristics of this compound and its derivatives make them valuable components in the development of advanced functional materials, including liquid crystals and molecular electronic devices.

Nematic Liquid Crystals Containing 3,3'-Dimethyl-2,2'-bipyridyl Moieties

The incorporation of the 3,3'-dimethyl-2,2'-bipyridyl unit into the core of mesogenic molecules has been shown to successfully induce nematic liquid crystalline phases. Nematic phases are characterized by long-range orientational order of the constituent molecules, a property that is fundamental to their application in display technologies.

Research has demonstrated that the synthesis of 3,3'-dimethyl-2,2'-bipyridyl derivatives functionalized with long 4-(alkoxyphenyl)ethynyl groups in the 5,5'-positions leads to compounds that exhibit exclusively nematic behavior. The thermal properties of these liquid crystals are influenced by the length of the terminal alkyl chains. For instance, a derivative with a hexyl (C6H13) chain displays a nematic phase over a broad temperature range. As the length of the alkyl chain increases, the transition temperatures are generally lowered.

Computational Chemistry Approaches for 3,3 Dimethyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of computational studies on bipyridine-based systems. It is widely used to calculate the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. DFT methods are employed to optimize molecular geometries, predict spectroscopic behavior, and analyze the nature of chemical bonding in both the free ligand and its metal complexes. acs.orgnih.gov For instance, DFT calculations have been instrumental in understanding the electronic structure of various 2,2'-bipyridine (B1663995) organotransition-metal complexes, helping to establish the oxidation level of the ligand, which can exist as a neutral molecule, a radical anion, or a dianion. acs.org

A key application of DFT is the analysis of electron density distribution within a molecule. This analysis provides critical information about the nature of metal-ligand interactions. For bipyridine analogues, electron density analysis can highlight the potential strength of interactions with metal ions. researchgate.net Methods such as calculating electron density difference maps (EDDMs) are used to visualize how electron density is redistributed upon the formation of a metal complex or during an electronic transition. acs.org For example, in zinc complexes featuring the parent 2,2'-bipyridine ligand, the highest occupied molecular orbital (HOMO) shows electron density distributed across the supporting ligands, while the lowest unoccupied molecular orbital (LUMO) is centered on the bipyridine moiety, indicating its role as an electron acceptor. acs.org

Furthermore, DFT calculations can determine unpaired electron spin densities in radical species, which is crucial for understanding the electronic structure of open-shell complexes. nih.gov While specific molar volume calculations for 3,3'-Dimethyl-2,2'-bipyridine complexes are not extensively documented in dedicated studies, molar volume is a fundamental property derived from the DFT-optimized molecular geometry. It is an important parameter in understanding the steric and packing effects in the solid state and can influence the photophysical properties of the complexes.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. science.gov The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons and are fundamental in predicting the outcomes of chemical reactions and the nature of electronic transitions. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in the field of molecular electronics. It influences the electrical conductance of a single molecule when placed in a junction between two electrodes. acs.org Studies on bipyridine-based metal complexes have shown that the connectivity of the ligand to the molecular backbone significantly impacts conductance. nih.gov

In a notable study, two different 2,2'-bipyridine ligand systems were synthesized: one with a meta-linkage and another with a para-linkage. nih.gov Experimental and theoretical results revealed that coordination of a metal ion to the para-system led to a slight increase in conductance compared to the free ligand. This enhancement was attributed to a reduction in the HOMO-LUMO gap upon complexation. nih.gov In contrast, the meta-based system exhibited significantly lower conductance. nih.gov This demonstrates that controlling the HOMO-LUMO gap through chemical design—specifically, the connectivity and coordination environment—is a key strategy for tuning the electrical properties of molecular wires.

Table 1: Theoretical Conductance and HOMO-LUMO Gap for Bipyridine-Based Systems

| Compound/System | Connectivity | Relative Conductance | Key Finding |

| Lpara-Metal Complex | para | Increased vs. free ligand | Reduced HOMO-LUMO gap upon metal coordination enhances conductance. nih.gov |

| Lmeta-Metal Complex | meta | Reduced (below 10-5.5 Go) | Destructive quantum interference leads to very low conductance. nih.gov |

This table is based on findings for 5,5′-bis(3,3-dimethyl-2,3-dihydrobenzothiophen-5-yl)-2,2′-bipyridine (Lpara) and 4,4′-bis(4-(methylthio)phenyl)-2,2′-bipyridine (Lmeta) systems, which serve as models for understanding connectivity effects in bipyridine derivatives.

Quantum Interference Phenomena

Quantum interference (QI) is a phenomenon that profoundly affects electron transport in molecular junctions. Depending on the pathways available for an electron to travel through a molecule, interference can be either constructive, leading to higher conductance, or destructive, leading to significantly suppressed conductance. nih.gov The connectivity of the molecule to the electrodes is a primary determinant of the type of interference that occurs. aps.org

For aromatic systems like bipyridine, a meta-substitution pattern is known to cause destructive quantum interference (DQI). nih.govaps.org This was confirmed in studies of bipyridine-based metal complexes, where the meta-connected system formed a DQI feature that drastically reduced the conductance of the molecular junction to below 10-5.5 Go. nih.gov Theoretical calculations of the transmission function, T(E), for these meta-compounds show a characteristic "dip" or antiresonance near the Fermi energy, which is the signature of DQI. nih.govworktribe.com This reinforces the critical importance of contact group connectivity in designing molecular wires and highlights how quantum effects can be harnessed to control charge transport at the single-molecule level. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the synthetic challenges in preparing 3,3'-Dimethyl-2,2'-bipyridine, and how can they be addressed methodologically?

- Answer : Synthesis often involves organometallic reagents under controlled conditions. For example, oxidative coupling of 3-methylpyridine derivatives or palladium-catalyzed cross-coupling reactions can yield the bipyridine backbone. Challenges include regioselectivity and purification due to steric hindrance from methyl groups. Column chromatography under inert atmospheres and low-temperature crystallization are critical for isolating pure products .

Q. How does X-ray crystallography validate the structural integrity of this compound in metal complexes?

- Answer : Single-crystal X-ray diffraction (SCXRD) is used to confirm ligand geometry and metal coordination. For instance, in [Cp*₂Yb(3,3′-Me₂bipy)], SCXRD revealed a torsion angle of ~40° between the pyridine rings, influencing electronic interactions with the metal center . This technique also quantifies bond lengths and angles, essential for understanding steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound ligands and their complexes?

- Answer :

- ¹H/¹³C NMR : Identifies methyl group environments and confirms ligand purity.

- UV-Vis spectroscopy : Detects metal-to-ligand charge transfer (MLCT) transitions in complexes.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular ion peaks for metal-ligand adducts.

- IR spectroscopy : Confirms CO stretching frequencies in carbonyl-containing complexes .

Advanced Research Questions

Q. How does the 3,3′-methyl substitution influence the electronic and steric properties of 2,2′-bipyridine in transition metal catalysis?

- Answer : The 3,3′-methyl groups increase steric bulk near the metal center, reducing coordination flexibility but enhancing thermal stability. Electronically, methyl groups slightly donate electron density via inductive effects, raising the ligand’s π*-orbital energy. This stabilizes low-valent metal centers, as seen in Ru(II) and Ir(III) complexes for photocatalytic applications . Comparative studies with 4,4′- and 6,6′-dimethyl analogs show distinct redox potentials and catalytic selectivities .

Q. What role does 3,3′-Dimethyl-2,2′-bipyridine play in modulating intermediate valence states in lanthanide complexes?

- Answer : In ytterbium complexes (e.g., Cp*₂Yb(3,3′-Me₂bipy)), the ligand’s torsion angle (~40°) creates a multiconfigurational valence state (f¹³/f¹⁴). CASSCF calculations show a 0.27:0.73 ratio of f¹³:f¹⁴ configurations, correlating with a small energy gap (~0.28 eV) between singlet and triplet states. This tautomerism is critical for designing molecular switches or sensors .

Q. How can DFT calculations resolve contradictions in photophysical data for 3,3′-Dimethyl-2,2′-bipyridine-based complexes?

- Answer : Density functional theory (DFT) predicts MLCT and ligand-centered transitions. For example, in Ru(II) complexes, DFT reveals that methyl substitutions lower the LUMO energy, red-shifting emission wavelengths. Discrepancies between experimental and computed lifetimes (e.g., due to solvent effects) are reconciled using polarizable continuum models (PCMs) .

Methodological Recommendations

- Handling Data Contradictions : Use a combination of SCXRD (structural validation), cyclic voltammetry (redox profiling), and transient absorption spectroscopy (kinetic analysis) to resolve discrepancies in catalytic or photophysical studies .

- Ligand Design : For enhanced steric control, pair 3,3′-dimethyl substitution with π-accepting ancillary ligands (e.g., dppz) to balance electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。